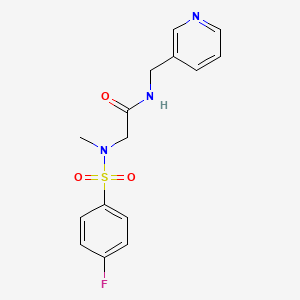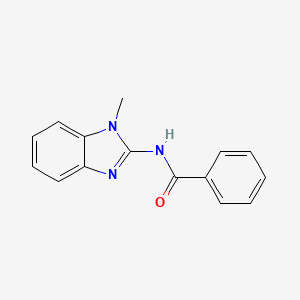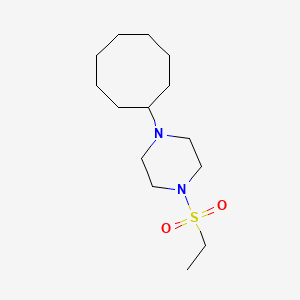
N-cycloheptyl-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3,4,5-triethoxybenzamide is an organic compound with the molecular formula C20H31NO4 It is characterized by a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions, and a cycloheptyl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cycloheptylamine to yield this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or chloroform are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cycloheptyl-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3,4,5-tricarboxybenzamide.
Reduction: Formation of N-cycloheptyl-3,4,5-triethoxybenzylamine.
Substitution: Formation of N-cycloheptyl-3,4,5-trialkoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The ethoxy groups and the cycloheptyl moiety contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
N-cycloheptyl-3,4,5-triethoxybenzamide can be compared with other benzamide derivatives:
N-cyclohexyl-3,4,5-triethoxybenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cycloheptyl-3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-cycloheptyl-3,4,5-triethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-cycloheptyl-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-4-23-17-13-15(14-18(24-5-2)19(17)25-6-3)20(22)21-16-11-9-7-8-10-12-16/h13-14,16H,4-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHELEHOSHASNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)



![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)

![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)

![2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B5737554.png)

![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)

![(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide](/img/structure/B5737581.png)
